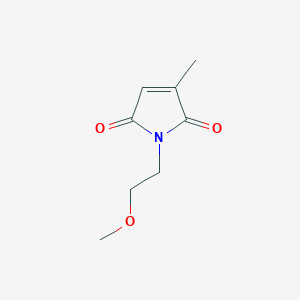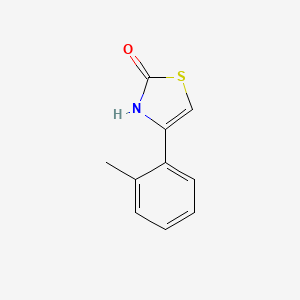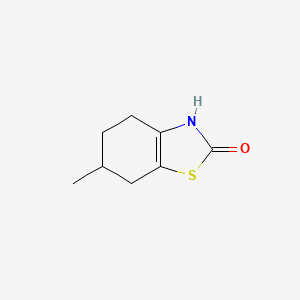![molecular formula C8H8BrN5S B1517553 5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline CAS No. 1019453-67-8](/img/structure/B1517553.png)
5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline
説明
The compound contains a tetrazole ring, which is a type of heterocyclic aromatic compound. Tetrazoles are known for their wide range of chemical and biological properties . The bromine atom could potentially make the compound more reactive, as bromine is a good leaving group. The aniline group is a primary aromatic amine, which is a building block in the synthesis of many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring and the aniline group are both aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromine atom could make it susceptible to nucleophilic substitution reactions, while the aniline group could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase its molecular weight and possibly its boiling point. The aniline group could make it a weak base .科学的研究の応用
Photodecomposition and Photoproducts Analysis
Research on sulfamethoxazole, a compound sharing a similar functional group (sulfanyl), elucidated its photodecomposition in acidic aqueous solutions, revealing the formation of various photoproducts including aniline derivatives. This study underscores the importance of understanding the photostability and degradation pathways of complex molecules, which can inform environmental and pharmaceutical stability studies (Zhou & Moore, 1994).
Antihypertensive Agents Development
The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from similar chemical backbones have shown promising results as antihypertensive α-blocking agents. These findings suggest that structural analogs, including those with sulfanyl aniline configurations, could be pivotal in developing new therapeutic agents (Abdel-Wahab et al., 2008).
Catalytic Applications in Nitration Reactions
The use of ionic liquids for the nitration of aromatic compounds, including aniline derivatives, showcases the potential of employing advanced catalytic systems for the modification of compounds akin to "5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline". This research highlights the efficiency and selectivity achievable in synthesizing nitroarenes, offering insights into green chemistry approaches for chemical synthesis (Zolfigol et al., 2012).
Analytical Chemistry and Metal Detection
In the context of detecting trace metals, compounds with sulfanyl aniline groups have been used to develop chromogenic reagents. For instance, the development of compact flow cells for the simultaneous determination of copper and iron ions using related chromogenic reagents underscores the application of such compounds in enhancing analytical methodologies for environmental and health-related analyses (Sakai et al., 1999).
Ligand Design for Photophysical Studies
The design and characterization of iridium complexes incorporating tetrazolate ligands, related to the tetrazolyl group in the query compound, emphasize the role of such structures in developing materials with tunable photophysical properties. These materials are of interest for applications ranging from OLEDs to sensors and photodynamic therapy (Stagni et al., 2008).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-bromo-2-(1-methyltetrazol-5-yl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5S/c1-14-8(11-12-13-14)15-7-3-2-5(9)4-6(7)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWGGGQHYYUZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SC2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



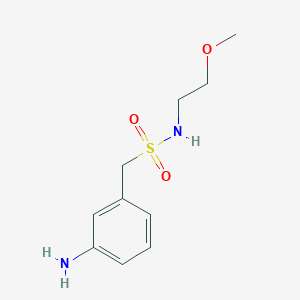
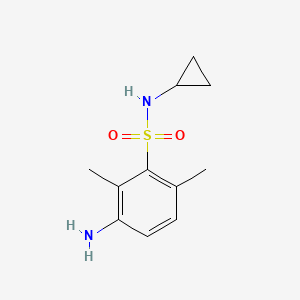
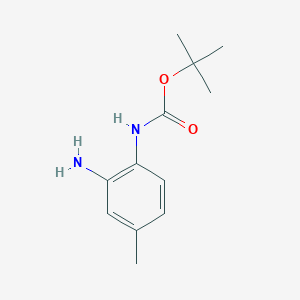
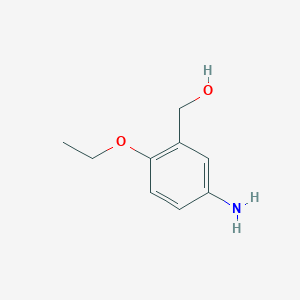
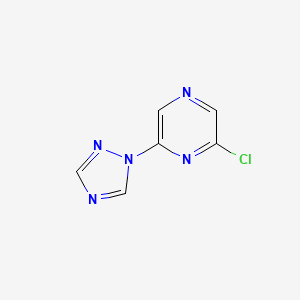
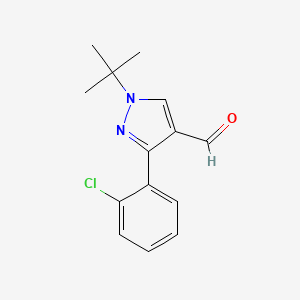
![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1517478.png)
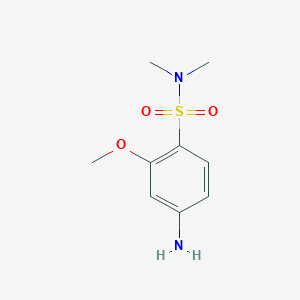
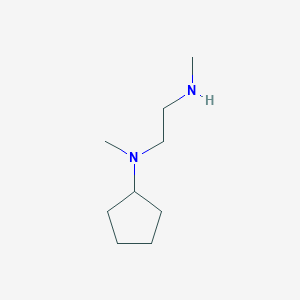
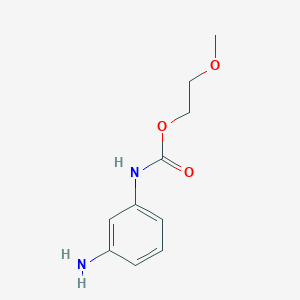
![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)
